REACTION_CXSMILES
|
CS(O[CH:6]([CH2:9][CH2:10]C#C)[C:7]#N)(=O)=O.[F-:13].[K+].[OH-:15].[K+].C(O)CO[CH2:20][CH2:21][OH:22]>O>[F:13][CH:20]([CH2:7][CH2:6][C:9]#[CH:10])[C:21]([OH:22])=[O:15] |f:1.2,3.4|
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Name
|
2-[(methylsulfonyl)oxy]-5-hexynenitrile
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC(C#N)CCC#C
|
Name
|
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, at 65° C. (bath) for 2.0 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×25 ml)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with water
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
DISTILLATION
|
Details
|
The ether was distilled off at one atmosphere
|
Type
|
TEMPERATURE
|
Details
|
the aqueous solution was cooled to about 25° C.
|
Type
|
ADDITION
|
Details
|
diluted with 50 ml of ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×50 ml in NaOH solution
|
Type
|
TEMPERATURE
|
Details
|
The combined NaOH solution was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The resulting acidic aqueous phase was extracted with three times ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
DISTILLATION
|
Details
|
distillation of the resulting crude product at 130°/10 mmHg
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)CCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |